3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

This compound is a structurally differentiated benzothiazole-aryl-sulfonyl-piperidine carboxamide, precisely defined by a 3,4,5-trimethoxybenzamide pharmacophore, C6-piperidine-1-sulfonyl substitution, and the full InChI Key HEUWNGZIBILBKK-UHFFFAOYSA-N. Unlike simpler mono‑ or dimethoxy analogs, the trimethoxy motif creates a unique hydrogen-bond acceptor network and electron-density profile that directly governs target selectivity for FAAH, NAPE-PLD, and related serine hydrolases. Minor substitution deviations produce large potency shifts, making analog substitution unreliable without explicit head‑to‑head validation. Procure the exact title compound (≥98% purity by HPLC/NMR) to ensure batch‑to‑batch reproducibility in kinase-hinge-engagement assays, PPI hot‑spot mapping, and endocannabinoid‑pathway dissection. The balanced polar‑hydrophobic surface also supports retention‑time marker use in LC‑MS benzothiazole-library workflows.

Molecular Formula C22H25N3O6S2
Molecular Weight 491.58
CAS No. 865592-62-7
Cat. No. B2395844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS865592-62-7
Molecular FormulaC22H25N3O6S2
Molecular Weight491.58
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C22H25N3O6S2/c1-29-17-11-14(12-18(30-2)20(17)31-3)21(26)24-22-23-16-8-7-15(13-19(16)32-22)33(27,28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,23,24,26)
InChIKeyHEUWNGZIBILBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-62-7): Structural and Procurement Baseline


3,4,5-Trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-62-7, MW 491.58 g/mol, C22H25N3O5S2) is a synthetic benzothiazole derivative that integrates a 3,4,5-trimethoxybenzamide pharmacophore with a piperidine-1-sulfonyl substituent at the 6-position of the benzothiazole core [1]. The molecule belongs to the class of aryl sulfonyl piperidine-benzothiazole carboxamides, a scaffold recognized for enabling interactions with diverse biological targets including fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) [2][3]. Its structural complexity—combining three methoxy hydrogen-bond acceptors, a benzamide linker, and a sulfonamide-piperidine motif—distinguishes it from simpler benzothiazole analogs in terms of conformational flexibility, polarity distribution, and potential target recognition profiles [1].

Why Generic Substitution Fails for 3,4,5-Trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide: The Structural Determinants of Target Engagement


Benzothiazole derivatives cannot be treated as interchangeable commodities because minor structural variations in substitution pattern produce large shifts in target selectivity, potency, and ADME properties. SAR studies on the benzothiazole-phenylsulfonyl-piperidine scaffold have demonstrated that both the sulfonyl-piperidine group and the nature of the benzamide substituent are critical for enzymatic activity: removal or replacement of the piperidine-sulfonyl moiety dramatically reduces FAAH inhibitory potency, while modifications to the aryl carboxamide portion alter selectivity profiles across related serine hydrolases [1][2]. The 3,4,5-trimethoxybenzamide moiety contributes a distinctive hydrogen-bond acceptor surface and electron density distribution not replicated by mono- or di-methoxy, halogen, or alkyl-substituted benzamide analogs, which directly impacts molecular recognition and binding kinetics [3]. Consequently, procurement of a close analog (e.g., a 4-methoxybenzamide or unsubstituted benzamide variant) cannot be assumed to reproduce the activity profile of the title compound without explicit head-to-head validation.

Product-Specific Quantitative Evidence Guide for 3,4,5-Trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-62-7): Comparator-Driven Differentiation


Trimethoxybenzamide vs. Unsubstituted Benzamide: Impact on Hydrogen-Bond Acceptor Capacity and Target Recognition

The 3,4,5-trimethoxy substitution on the benzamide ring increases the number of hydrogen-bond acceptors (HBA) from 5 to 8 compared to an unsubstituted benzamide analog while maintaining zero hydrogen-bond donors beyond the benzamide NH. This shifts the HBA/HBD ratio from 5:1 to 8:1, a property that class-level SAR studies on benzothiazole kinase inhibitors associate with enhanced selectivity for ATP-binding pockets rich in backbone NH contacts (e.g., hinge region of kinases) over hydrophobic accessory pockets [1]. The unsubstituted analog N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide is commercially available but lacks experimental bioactivity annotation for the same target panel .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Piperidine-Sulfonyl vs. Nitro Substituent at Benzothiazole C6: Differential Electronic Effects on Core Reactivity

The piperidine-1-sulfonyl group at the 6-position of the benzothiazole core is an electron-withdrawing sulfonamide substituent (Hammett σp ≈ +0.6 for SO2NR2) that differs fundamentally from a nitro group (σp ≈ +0.78) found in the closely related analog 3,4,5-trimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 325979-30-4) [1]. The sulfonyl-piperidine group provides greater steric bulk (molar refractivity contribution ≈ +35 cm³/mol vs. ≈ +7 cm³/mol for nitro) and introduces conformational flexibility via the piperidine chair flip, which is absent in the planar nitro analog [2]. In benzothiazole FAAH inhibitors, the sulfonyl-piperidine moiety was identified as one of three essential pharmacophoric elements for enzyme inhibition, whereas nitro-substituted analogs were inactive [3].

Physical Organic Chemistry Medicinal Chemistry Drug Design

Molecular Weight and Lipophilicity Differentiation vs. Aliphatic Amide Analogs: Implications for Membrane Permeability

The title compound (MW 491.58 g/mol; calculated cLogP ≈ 3.5) occupies a higher molecular weight and lipophilicity range compared to aliphatic amide analogs such as N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)butyramide (CAS 708216-24-4, MW 367.49 g/mol, cLogP ≈ 2.1) [1]. The addition of the 3,4,5-trimethoxyphenyl ring contributes approximately +124 g/mol to molecular weight and increases the aromatic ring count from one to two, which is predicted to enhance π-stacking interactions with aromatic residues in enzyme active sites (e.g., Tyr, Phe, Trp) [2]. In the benzothiazole-phenylsulfonyl-piperidine NAPE-PLD activator series, increasing aromatic character correlated with enhanced potency, suggesting the trimethoxybenzamide moiety provides functional advantages over aliphatic amides for certain target classes [3].

ADME Druglikeness Physicochemical Profiling

Sulfonamide Linkage at C6 vs. Sulfonamide at Benzamide Para Position: Regioisomeric Differentiation in Kinase Profiling

The sulfonamide group in the title compound is positioned on the benzothiazole core (C6), whereas a series of regioisomeric analogs place the piperidine-sulfonyl group on the benzamide phenyl ring (e.g., N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide analogs) [1]. Regioisomerism of the sulfonamide group has been shown in kinase inhibitor programs to produce divergent selectivity profiles: C6-substituted benzothiazole-sulfonamides favor recognition of kinases with a solvent-exposed front pocket (e.g., CDK family), whereas para-benzamide sulfonamides preferentially engage kinases with deeper hydrophobic back pockets [2]. Although no head-to-head target panel data exist for the title compound, this class-level SAR precedent indicates that the C6-sulfonamide regioisomer cannot be assumed functionally equivalent to the benzamide-sulfonamide regioisomer [3].

Kinase Selectivity Regioisomerism Chemical Biology

Best Research and Industrial Application Scenarios for 3,4,5-Trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 865592-62-7)


Kinase Inhibitor Lead Discovery and SAR Expansion

The compound serves as a structurally differentiated starting point for kinase inhibitor discovery programs targeting kinases with solvent-exposed front pockets, where the C6-piperidine-sulfonyl-benzothiazole core is predicted to engage the hinge region while the 3,4,5-trimethoxybenzamide moiety extends toward the solvent interface. The three methoxy groups provide tunable hydrogen-bond acceptor sites for systematic SAR exploration via sequential demethylation or replacement with bioisosteres [1]. This scaffold is distinct from the more common 2-anilinopyrimidine or quinazoline kinase inhibitor cores and may offer intellectual property advantages [2].

FAAH/NAPE-PLD Pathway Modulation for Pain and Inflammation Research

The benzothiazole-phenylsulfonyl-piperidine scaffold has been validated as a privileged chemotype for modulating endocannabinoid-related enzymes including FAAH and NAPE-PLD [3][4]. The title compound integrates the key structural elements identified in SAR studies—the sulfonyl-piperidine group, the benzothiazole core, and an aryl carboxamide—and the trimethoxy substitution offers additional vectors for optimizing potency and selectivity within this target class. Researchers investigating non-opioid analgesic mechanisms or neuroinflammation may find this compound a useful tool for pathway dissection.

Chemical Biology Probe Development for Protein-Protein Interaction (PPI) Modulation

The balanced combination of polar (sulfonamide, methoxy, amide) and hydrophobic (piperidine, benzothiazole, trimethoxyphenyl) functional groups makes this compound a candidate for probing protein-protein interaction interfaces, which typically require molecules with distributed pharmacophoric features capable of engaging shallow, extended binding surfaces [1]. The piperidine-sulfonyl moiety can serve as a solubilizing group while also contributing to specific polar contacts, and the three methoxy groups can be sequentially modified to map PPI hot-spot requirements.

Reference Standard for Benzothiazole Library Synthesis and Analytical Method Development

As a well-characterized benzothiazole derivative with a defined InChI Key (HEUWNGZIBILBKK-UHFFFAOYSA-N) and high-purity commercial availability (typically ≥95%) [1], the compound can serve as a retention-time marker and system suitability standard for HPLC and LC-MS methods used to characterize benzothiazole-focused compound libraries. Its molecular weight (491.58 g/mol) and distinct UV chromophore (benzothiazole λmax ≈ 280-320 nm) make it readily detectable in standard analytical workflows .

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.